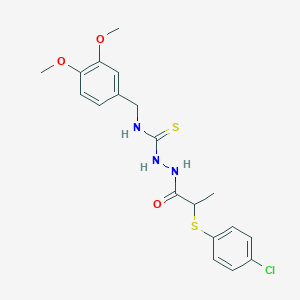

4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide

Description

4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by a 3,4-dimethoxybenzyl group and a 4-chlorophenylthio propionyl moiety. Thiosemicarbazides are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 3,4-dimethoxybenzyl group, as seen in PDE inhibitors like BAY60-7550 (), may confer enhanced binding affinity to enzymatic targets, while the 4-chlorophenylthio moiety could influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3-[(3,4-dimethoxyphenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3S2/c1-12(28-15-7-5-14(20)6-8-15)18(24)22-23-19(27)21-11-13-4-9-16(25-2)17(10-13)26-3/h4-10,12H,11H2,1-3H3,(H,22,24)(H2,21,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFBSMBTOKAHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NNC(=S)NCC1=CC(=C(C=C1)OC)OC)SC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide typically involves multiple steps:

-

Formation of the Benzyl Intermediate: : The synthesis begins with the preparation of the 3,4-dimethoxybenzyl intermediate. This can be achieved through the methylation of 3,4-dihydroxybenzyl alcohol using dimethyl sulfate in the presence of a base such as potassium carbonate.

-

Thiosemicarbazide Formation: : The next step involves the reaction of the benzyl intermediate with thiosemicarbazide. This reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the thiosemicarbazide derivative.

-

Acylation: : The final step is the acylation of the thiosemicarbazide derivative with 2-(4-chlorophenylthio)propionyl chloride. This reaction is typically performed in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can target the thiosemicarbazide moiety, converting it into corresponding amines. Sodium borohydride is a typical reducing agent used for this purpose.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration and halogenation can be performed using nitric acid and halogens, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Formation of quinones from the methoxy groups.

Reduction: Conversion to amines.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Antibacterial Activity

Research indicates that thiosemicarbazide derivatives, including 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide, exhibit significant antibacterial properties. In studies evaluating the minimum inhibitory concentration (MIC), this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this class have been reported to have potent activity against Bacillus cereus with MIC values as low as 10 mg/L .

Antioxidant Activity

The antioxidant capacity of thiosemicarbazide derivatives is another area of interest. These compounds have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly employed to evaluate their antioxidant potential. Some derivatives exhibit antioxidant activities comparable to standard antioxidants like Trolox .

Anticancer Properties

The anticancer potential of thiosemicarbazide derivatives has been explored through cytotoxicity assays against various cancer cell lines. Studies have indicated that certain derivatives demonstrate significant cytotoxic effects on A549 lung cancer cells. The presence of specific substituents in the thiosemicarbazide structure appears to enhance its efficacy against cancer cell survival . Molecular docking studies suggest that these compounds may effectively bind to critical targets involved in cancer progression, such as topoisomerase II .

Case Studies

Several case studies highlight the applications of 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide in medicinal chemistry:

-

Case Study 1: Antibacterial Screening

A series of thiosemicarbazone derivatives were synthesized and screened for antibacterial activity. Among them, compounds exhibiting structural similarities to 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide showed promising results against resistant bacterial strains. -

Case Study 2: Antioxidant Evaluation

In vitro assays demonstrated that certain derivatives possess strong radical scavenging abilities. These findings suggest potential applications in developing supplements or drugs aimed at oxidative stress-related conditions. -

Case Study 3: Cancer Therapeutics

The efficacy of thiosemicarbazide derivatives was evaluated in preclinical models of lung cancer. Results indicated a dose-dependent inhibition of tumor cell proliferation, supporting further investigation into their use as anticancer agents.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide involves its interaction with biological targets such as enzymes and receptors. The thiosemicarbazide moiety can form strong bonds with metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the death of bacterial or cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Class | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| Target Thiosemicarbazide | Thiosemicarbazide | 3,4-Dimethoxybenzyl, 4-Cl-PhS | C=S, NH, OCH3, S-alkyl |

| Hydrazinecarbothioamides [4–6] | Hydrazinecarbothioamide | Aryl sulfonyl, 2,4-difluorophenyl | C=O, C=S, SO2 |

| 1,2,4-Triazole-3-thiones [7–9] | 1,2,4-Triazole | Aryl sulfonyl, 2,4-difluorophenyl | C=S (thione), NH |

| BAY60-7550 | Imidazo[5,1-f][1,2,4]triazinone | 3,4-Dimethoxybenzyl, hydroxyethyl | C=O, OCH3, fused heterocycle |

Table 2: Reaction Conditions

Spectral and Physicochemical Properties

- IR Spectroscopy : The target compound’s C=S stretch (~1240–1255 cm⁻¹) aligns with hydrazinecarbothioamides (). The absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, similar to triazole derivatives .

- NMR : The 3,4-dimethoxybenzyl group would exhibit characteristic aromatic protons at δ 6.7–7.1 ppm and OCH3 signals at δ 3.8–3.9 ppm, as seen in BAY60-7550 derivatives .

Table 3: Key Spectral Data

| Compound Class | IR C=S (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|---|

| Target Thiosemicarbazide | ~1245–1255 | 3.8–3.9 (OCH3), 6.7–7.1 (Ar-H) | 168–170 (C=S), 55–56 (OCH3) |

| Hydrazinecarbothioamides [4–6] | 1243–1258 | 6.8–7.5 (Ar-H), 10.2–10.5 (NH) | 166–168 (C=O), 124–126 (C=S) |

| Triazole-3-thiones [7–9] | 1247–1255 | 6.6–7.4 (Ar-H), 8.1–8.3 (NH) | 155–157 (C=N), 124–126 (C=S) |

Biological Activity

4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide is a compound belonging to the thiosemicarbazide class, which has garnered significant attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

- Molecular Formula : C17H20ClN3O3S

- Molecular Weight : 367.88 g/mol

- CAS Number : 26772-42-9

1. Anti-inflammatory Activity

Research indicates that thiosemicarbazides exhibit notable anti-inflammatory properties. A study evaluating various thiosemicarbazides found that compounds similar to 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide demonstrated protective effects against carrageenin-induced edema in rat paws. The anti-inflammatory activity ranged from 22% to 68% at a dose of 100 mg/kg intraperitoneally (ip), indicating a potential for therapeutic use in inflammatory conditions .

| Compound Type | % Edema Reduction (100 mg/kg ip) |

|---|---|

| Thiosemicarbazides | 22 - 68% |

| Hydrocortisone | 44.6% |

| Oxyphenbutazone | 52.9% |

2. Antimicrobial Activity

Thiosemicarbazones and their derivatives have been extensively studied for their antimicrobial properties. A recent study on methoxy thiosemicarbazone complexes revealed enhanced antibacterial activity against Bacillus subtilis and Proteus vulgaris. The metal complexes exhibited greater efficacy than the parent ligand alone, highlighting the importance of metal coordination in enhancing biological activity .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | Lower than standard antibiotics |

| Proteus vulgaris | Lower than standard antibiotics |

3. Anticancer Activity

Thiosemicarbazides have shown promise as anticancer agents due to their ability to chelate metal ions and influence cellular pathways involved in cancer progression. For instance, certain thiosemicarbazones have been reported to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of topoisomerase and modulation of reactive oxygen species .

Case Studies

Several case studies have documented the biological activities of thiosemicarbazides:

- Case Study 1 : A series of substituted thiosemicarbazides were synthesized and evaluated for their anticancer activity against various cancer cell lines. Results indicated that specific structural modifications led to increased cytotoxicity and selectivity towards cancer cells.

- Case Study 2 : The evaluation of thiosemicarbazones in combination with conventional chemotherapeutics showed synergistic effects, enhancing the efficacy of treatment regimens for resistant cancer types.

Q & A

Basic Research Question

- IR spectroscopy : Identify key functional groups (e.g., C=S at 750–850 cm⁻¹, N–H at 3200–3400 cm⁻¹) .

- NMR analysis : Use DMSO-d₆ to resolve signals for aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.5–4.0 ppm) .

- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯S or N–H⋯O) that stabilize the thiosemicarbazide backbone .

How can computational modeling predict the bioactivity and stability of thiosemicarbazide derivatives?

Advanced Research Question

- ADMET predictions : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and toxicity .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antitumor activity .

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes or tumor receptors) to prioritize compounds for in vitro testing .

What experimental designs are used to evaluate the biological activity of thiosemicarbazides, and how do structural modifications influence their efficacy?

Basic Research Question

Advanced Research Question

- Structure-activity relationships (SAR) : Introduce electron-withdrawing groups (e.g., 4-Cl) to enhance antibacterial activity or methoxy groups to improve solubility .

- Metal complexation : Synthesize Mn²⁺/Cu²⁺ complexes to study enhanced corrosion inhibition or redox activity .

How should researchers resolve contradictions between computational predictions and experimental biological data?

Advanced Research Question

- Data cross-validation : Re-run in silico models with adjusted parameters (e.g., protonation states) to match physiological conditions .

- Dose-response studies : Test multiple concentrations to identify non-linear effects (e.g., hormesis in antioxidant assays) .

- Mechanistic studies : Use fluorescence quenching or ROS detection assays to validate predicted modes of action (e.g., DNA intercalation vs. enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.